7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride
Description
7-Oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride is a spirocyclic compound characterized by a bicyclic structure with oxygen and nitrogen atoms positioned at specific ring junctions. Its molecular formula is C₈H₁₈ClN₂O₂ (as per CAS 1778734-60-3 in ), though conflicting data in lists it as C₈H₁₈ClNO (MW 179.69). This discrepancy highlights the need for careful verification in literature. The compound is synthesized via multi-step processes involving acylation, cyclization, and reductive amination, as seen in related spiro compounds (). It is commercially available for research purposes, with suppliers like Enamine Ltd. offering it under strict storage conditions (2–8°C) .
Properties
Molecular Formula |
C7H13ClN2O2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
7-oxa-2,9-diazaspiro[4.5]decan-8-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c10-6-9-4-7(5-11-6)1-2-8-3-7;/h8H,1-5H2,(H,9,10);1H |
InChI Key |
BOJNHMSTTFBXON-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CNC(=O)OC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
7-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed effects.
Comparison with Similar Compounds
Key Structural Differences
Spirocyclic compounds vary in heteroatom positions, substituents, and functional groups, significantly impacting their physicochemical and pharmacological properties. Below is a comparative analysis:
Functional Implications
- Heteroatom Positioning : The 7-oxa configuration in the main compound may enhance metabolic stability compared to 6-oxa analogs, as oxygen placement influences ring strain and hydrogen bonding .
- Ketone vs. Amide : Alaptide’s dual ketone groups (positions 7 and 10) contrast with the single ketone in the main compound, affecting receptor binding in neurological applications .
Pharmacological Relevance
- Anticonvulsant Activity : Diazaspiro[4.5]decane diones () show anticonvulsant properties in preclinical models, likely due to GABAergic modulation.
- Biological Stability : The hydrochloride salt form (common in these compounds) enhances solubility and bioavailability for in vivo studies .
Commercial Availability and Research Use
Suppliers like ChemEZ, Inc. and Enamine Ltd. provide 7-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride and analogs, though availability varies (). For instance, 9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride is often backordered, reflecting high demand in medicinal chemistry .
Q & A
Q. What are the optimal storage and handling conditions for 7-Oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride to ensure chemical stability?
The compound should be stored at 2–8°C in a tightly sealed container to prevent moisture absorption or degradation. Transport under cold-chain conditions (e.g., ice packs) is recommended. Handling requires PPE (gloves, goggles, lab coats) and a fume hood to avoid inhalation or skin contact, as spirocyclic compounds may exhibit reactivity under ambient conditions .
Q. What synthetic routes are commonly employed for spirocyclic compounds like 7-Oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride?
A typical approach involves cyclization reactions using precursors such as amino alcohols or epoxy-carboxylic acids. For example:
- Reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by HCl addition to form the hydrochloride salt .
- Use of chlorinating agents or acid hydrolysis to introduce functional groups into the spiro core . Key steps include temperature control (e.g., 0–25°C), catalysis (e.g., BF3·OEt2), and purification via column chromatography .
Q. How is the structural identity of this compound validated in synthetic workflows?
Characterization relies on:
- NMR spectroscopy : H and C NMR to confirm spirocyclic connectivity and substituent positions .
- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- Elemental analysis : For purity assessment (≥97% by HPLC) .
Advanced Research Questions
Q. How does the spirocyclic scaffold influence biological activity compared to non-spiro analogs?
The rigid spiro structure enhances target selectivity by restricting conformational flexibility. For example:
- Enzyme inhibition : The bicyclic system in 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride shows stronger carbonic anhydrase inhibition (IC50 = 12 nM) than linear analogs (IC50 > 100 nM) due to optimal binding pocket fit .
- Anticancer activity : Spiro derivatives disrupt microtubule assembly more effectively than non-cyclic counterparts by mimicking natural ligands .
Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar spiro compounds?
Contradictions may arise from differences in stereochemistry or impurity profiles . Mitigation strategies include:
- Comparative SAR studies : Test analogs with systematic modifications (e.g., substituent position, ring size) under standardized assays .
- Advanced analytics : Use LC-MS or X-ray crystallography to verify compound integrity and binding modes .
- Replication studies : Cross-validate findings using independent synthetic batches and cell lines .
Q. How can reaction conditions be optimized to improve yield in spiro compound synthesis?
Key parameters include:
- Catalyst selection : Lewis acids (e.g., BF3·OEt2) improve cyclization efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
- Temperature gradients : Slow warming from 0°C to room temperature minimizes side reactions . Example: A 30% yield increase was achieved for 8-Oxa-1,4-dithiaspiro[4.5]dekan by adjusting the NBS stoichiometry and reaction time .
Methodological Recommendations
- For biological assays , use standardized protocols (e.g., enzyme kinetics with Michaelis-Menten analysis) to ensure reproducibility .
- In structural analysis , combine NMR with computational modeling (DFT studies) to predict reactive sites .
- Address data variability by reporting batch-specific purity and storage history in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
